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Compound of Interest

Compound Name: 4-Methoxy-1-naphthaldehyde

Cat. No.: B103360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-1-
naphthaldehyde, a key intermediate in various chemical syntheses. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopic characteristics, offering valuable insights for compound identification, structural

elucidation, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR spectral data for 4-Methoxy-1-naphthaldehyde,

typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Methoxy-1-naphthaldehyde exhibits characteristic signals for its

aldehyde, methoxy, and aromatic protons. The aldehyde proton appears as a distinct singlet in

the downfield region, while the methoxy protons resonate as a sharp singlet at a higher field.

The aromatic protons display a more complex series of multiplets due to spin-spin coupling.[1]
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-C=O 10.16 s -

H-5 9.29 d 8.6

H-8 8.25 d 8.4

H-2 7.98 d 8.2

H-6 7.71 ddd 8.4, 6.9, 1.3

H-7 7.58 ddd 8.2, 6.9, 1.2

H-3 6.99 d 8.2

-OCH₃ 4.05 s -

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending

on the solvent and concentration.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

carbonyl carbon of the aldehyde group is particularly deshielded and appears at a low field.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment Chemical Shift (δ, ppm)

C=O 192.8

C-4 163.5

C-8a 137.1

C-1 131.5

C-5 130.2

C-7 128.9

C-6 126.9

C-4a 125.1

C-8 124.8

C-2 122.3

C-3 102.8

-OCH₃ 55.7

Note: Chemical shift assignments are based on spectral data and computational predictions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Methoxy-1-naphthaldehyde shows characteristic absorption bands for the

carbonyl group of the aldehyde, the C-O bond of the methoxy group, and the aromatic ring.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3050 Aromatic C-H Stretch Medium

~2950, ~2850 Aliphatic C-H Stretch (-OCH₃) Medium

~2820, ~2720
Aldehyde C-H Stretch (Fermi

doublet)
Weak

~1685 C=O Stretch (Aldehyde) Strong

~1590, ~1510, ~1460 Aromatic C=C Stretch Medium-Strong

~1250 Aryl-O Stretch (Asymmetric) Strong

~1030 Aryl-O Stretch (Symmetric) Medium

~830 C-H Out-of-plane Bending Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Naphthalene derivatives are known to exhibit strong absorption in the UV region due to π → π*

transitions within the aromatic system.[1] For 4-Methoxy-1-naphthaldehyde, the presence of

the methoxy and aldehyde groups influences the position and intensity of these absorption

bands.[1]

Solvent λmax (nm)

Ethanol ~256, ~358

Note: The λmax values can be influenced by the solvent used.

Experimental Protocols
The following sections describe the general methodologies for obtaining the spectral data

presented above.

NMR Spectroscopy
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A solution of 4-Methoxy-1-naphthaldehyde is prepared by dissolving approximately 10-20 mg

of the solid sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃),

within an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal

standard for chemical shift referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are then

recorded on a high-resolution NMR spectrometer. For ¹³C NMR, broadband proton decoupling

is typically employed to simplify the spectrum.

FT-IR Spectroscopy
For solid samples like 4-Methoxy-1-naphthaldehyde, the Attenuated Total Reflectance (ATR)

technique is a common and convenient method. A small amount of the solid powder is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure

good contact. The IR spectrum is then recorded. Alternatively, the KBr pellet method can be

used, where a small amount of the sample is finely ground with dry potassium bromide and

pressed into a thin, transparent pellet. A thin film can also be prepared by dissolving the

compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and

allowing the solvent to evaporate.[2]

UV-Vis Spectroscopy
A dilute solution of 4-Methoxy-1-naphthaldehyde is prepared using a UV-transparent solvent,

such as ethanol or methanol. The concentration is typically in the micromolar (µM) range to

ensure the absorbance falls within the linear range of the spectrophotometer. The UV-Vis

spectrum is recorded using a dual-beam spectrophotometer, with a cuvette containing the pure

solvent used as a reference. The spectrum is typically scanned over a range of 200-400 nm to

observe the relevant electronic transitions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 4-Methoxy-1-naphthaldehyde.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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